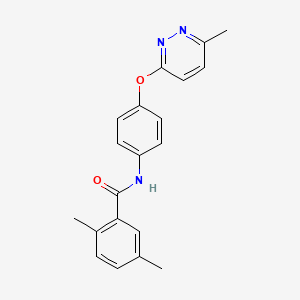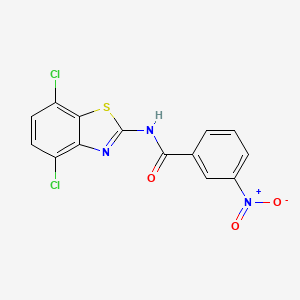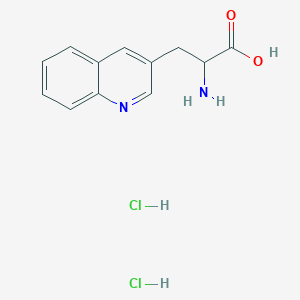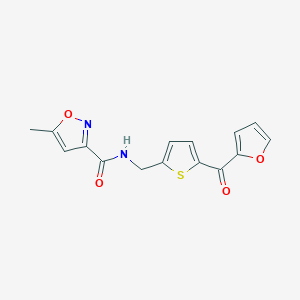
2,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide, also known as JNJ-42756493, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of drugs known as BET inhibitors, which target the bromodomain and extraterminal (BET) family of proteins.
Wirkmechanismus
2,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide works by inhibiting the BET family of proteins, which are involved in the regulation of gene expression. Specifically, this compound binds to the bromodomains of these proteins, which prevents them from interacting with acetylated histones and other transcriptional co-activators. This ultimately leads to the downregulation of genes that are important for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. These include the downregulation of genes involved in cell cycle progression, DNA replication, and DNA repair. Additionally, this compound has been shown to induce the expression of genes involved in apoptosis and cellular senescence.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide as a research tool is its specificity for the BET family of proteins. This allows researchers to study the role of these proteins in various cellular processes, without the confounding effects of off-target effects. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 2,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide and other BET inhibitors. These include the development of more potent and selective compounds, the identification of biomarkers that can predict response to treatment, and the exploration of combination therapies that can enhance the anti-tumor activity of these compounds. Additionally, there is growing interest in the use of BET inhibitors for the treatment of other diseases, such as inflammation and cardiovascular disease.
Synthesemethoden
The synthesis of 2,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide involves a multi-step process that begins with the reaction of 2,5-dimethylbenzoyl chloride with 4-aminophenol to form the intermediate 2,5-dimethyl-N-(4-hydroxyphenyl)benzamide. This intermediate is then reacted with 6-methylpyridazin-3-ol in the presence of a base to form the final product.
Wissenschaftliche Forschungsanwendungen
2,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide has been extensively studied for its potential use in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. Studies have shown that this compound has potent anti-tumor activity both in vitro and in vivo, and it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-4-5-14(2)18(12-13)20(24)21-16-7-9-17(10-8-16)25-19-11-6-15(3)22-23-19/h4-12H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRJZHWADWXIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)OC3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2852871.png)

![N-(2-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2852874.png)


![3-{4-[(2-Fluorophenyl)methylidene]piperidine-1-carbonyl}-2-(methylsulfanyl)pyridine](/img/structure/B2852879.png)

![N-[(3-Fluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2852881.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2852883.png)
![3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole](/img/structure/B2852885.png)
![N-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2852887.png)


